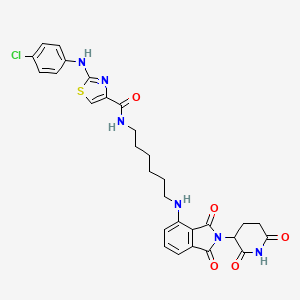

Protac-O4I2

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H29ClN6O5S |

|---|---|

Molecular Weight |

609.1 g/mol |

IUPAC Name |

2-(4-chloroanilino)-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C29H29ClN6O5S/c30-17-8-10-18(11-9-17)33-29-34-21(16-42-29)25(38)32-15-4-2-1-3-14-31-20-7-5-6-19-24(20)28(41)36(27(19)40)22-12-13-23(37)35-26(22)39/h5-11,16,22,31H,1-4,12-15H2,(H,32,38)(H,33,34)(H,35,37,39) |

InChI Key |

UWYLVQJEOCYCEW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C4=CSC(=N4)NC5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Protac-O4I2 for SF3B1 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for Protac-O4I2, a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Splicing Factor 3B Subunit 1 (SF3B1). This compound represents a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to eliminate SF3B1, a protein frequently mutated in various cancers. This document details the core mechanism, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the associated pathways and workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the target protein, SF3B1, and an E3 ubiquitin ligase, Cereblon (CRBN)[1][2]. This binding induces the formation of a ternary complex between SF3B1, this compound, and CRBN. The formation of this complex brings SF3B1 into close proximity to the E3 ligase machinery, leading to the polyubiquitination of SF3B1. The polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes and subsequently degrades the tagged SF3B1 protein. The degradation of SF3B1 disrupts its function in pre-mRNA splicing, ultimately leading to cell cycle arrest and apoptosis in cancer cells dependent on SF3B1.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency in degrading SF3B1 and inhibiting cell proliferation.

Table 1: In Vitro Degradation of SF3B1 by this compound

| Cell Line | Construct | Parameter | Value | Reference |

| K562 | FLAG-SF3B1 | IC50 | 0.244 µM | [1][2] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Genotype | Parameter | Value (nM) | Reference |

| K562 | Wild-Type (WT) | IC50 | 228 | [1] |

| K562 | SF3B1 Overexpression (OE) | IC50 | 63 | |

| K562 | SF3B1 K700E Mutant | IC50 | 90 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

K562 cells (wild-type, SF3B1-overexpressing, and SF3B1-K700E mutant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blotting for SF3B1 Degradation

-

Cell Treatment: Seed K562 cells at a density of 1 x 10^6 cells/well in a 6-well plate. Treat the cells with varying concentrations of this compound or DMSO as a vehicle control for the desired time points.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against SF3B1 or FLAG-tag overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Cell Viability Assay

-

Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Signal Measurement: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values using a non-linear regression analysis.

Signaling Pathways and Logical Relationships

The degradation of SF3B1 by this compound has downstream consequences that ultimately lead to apoptosis in cancer cells. The following diagram illustrates the proposed signaling pathway.

Conclusion

This compound is a potent and selective degrader of SF3B1. Its mechanism of action, involving the recruitment of the CRBN E3 ligase to induce proteasomal degradation of SF3B1, has been well-characterized. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working with this compound and in the broader field of targeted protein degradation. The ability of this compound to induce apoptosis in cancer cells highlights its potential as a therapeutic agent.

References

Technical Guide: The Role of Protac-O4I2 in Inducing Apoptosis in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This technical guide provides an in-depth analysis of Protac-O4I2, a novel PROTAC that has demonstrated significant potential in inducing apoptosis in cancer cells through the targeted degradation of Splicing Factor 3B Subunit 1 (SF3B1). This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to SF3B1 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This dual binding facilitates the formation of a ternary complex between SF3B1 and CRBN, leading to the ubiquitination of SF3B1 and its subsequent degradation by the proteasome. The degradation of SF3B1, a critical component of the spliceosome, disrupts mRNA splicing, ultimately triggering the intrinsic apoptotic pathway in cancer cells.

Quantitative Data Summary

The efficacy of this compound in inhibiting cell proliferation and inducing the degradation of its target protein has been quantified in various studies. The following table summarizes the key in vitro data for this compound in the K562 chronic myelogenous leukemia cell line.

| Cell Line | Genotype | Parameter | Value | Reference |

| K562 | Wild-Type (WT) | Anti-proliferation IC50 | 228 nM | [1] |

| K562 | SF3B1 Overexpression (OE) | Anti-proliferation IC50 | 63 nM | [1] |

| K562 | SF3B1 K700E Mutant | Anti-proliferation IC50 | 90 nM | [1] |

| K562 | Wild-Type (WT) | FLAG-SF3B1 Degradation IC50 | 244 nM | [1] |

Signaling Pathway of this compound-Induced Apoptosis

The degradation of SF3B1 by this compound initiates a cascade of events culminating in programmed cell death. The following diagram illustrates the key steps in this signaling pathway.

Caption: this compound mechanism of action leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the pro-apoptotic role of this compound in cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound's anti-proliferative effect.

Materials:

-

K562 cells (or other cancer cell lines of interest)

-

RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis induction by this compound using flow cytometry.

Materials:

-

K562 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed K562 cells in a 6-well plate at a density of 2 x 10⁵ cells/well.

-

Treat the cells with various concentrations of this compound (e.g., 0, 100, 250, 500 nM) for 48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis of Apoptosis Markers

This protocol is for detecting the expression levels of key apoptosis-related proteins.

Materials:

-

K562 cells

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat K562 cells with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using the BCA assay.

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C (dilutions as per manufacturer's recommendation).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the key experimental procedures described above.

Caption: Workflow for the MTT-based cell viability assay.

Caption: Workflow for Annexin V/PI apoptosis analysis.

Caption: General workflow for Western blot analysis.

Conclusion

This compound demonstrates a potent and selective mechanism for inducing apoptosis in cancer cells by targeting SF3B1 for degradation. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising PROTAC. The provided methodologies offer a standardized framework for evaluating the efficacy of this compound and similar targeted protein degraders in preclinical cancer models.

References

An In-Depth Technical Guide to the Protac-O4I2-CRBN Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between Protac-O4I2 and the E3 ubiquitin ligase Cereblon (CRBN). This compound is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the splicing factor 3B subunit 1 (SF3B1), a protein implicated in various cancers. This guide details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to selectively degrade SF3B1.[1] It is a heterobifunctional molecule composed of a ligand that binds to SF3B1 (derived from the 2-aminothiazole derivative O4I2) and a ligand that recruits the E3 ubiquitin ligase CRBN (derived from thalidomide), connected by a chemical linker.[1][2]

The binding of this compound to both SF3B1 and CRBN brings these two proteins into close proximity, forming a ternary complex.[1] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex to lysine residues on the surface of SF3B1. The resulting polyubiquitinated SF3B1 is then recognized and degraded by the 26S proteasome.[1] This targeted degradation of SF3B1 leads to downstream effects, including the induction of apoptosis in cancer cells.

Quantitative Data

While direct quantitative data on the binding affinity (e.g., Kd) of this compound to CRBN from biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is not publicly available in the reviewed literature, the cellular potency of this compound has been characterized.

Table 1: Cellular Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC50 (SF3B1 Degradation) | K562 | 0.244 µM | |

| IC50 (Anti-proliferation) | K562 (WT) | 228 nM | |

| IC50 (Anti-proliferation) | K562 (SF3B1 OE) | 63 nM | |

| IC50 (Anti-proliferation) | K562 (SF3B1 K700E) | 90 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the this compound-CRBN interaction and its consequences. These protocols are based on the primary literature describing this compound and standard laboratory procedures for similar assays.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol aims to demonstrate the formation of the SF3B1-Protac-O4I2-CRBN ternary complex in cells.

Materials:

-

K562 cells

-

This compound

-

DMSO (vehicle control)

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors)

-

Anti-CRBN antibody

-

Anti-SF3B1 antibody

-

Control IgG

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., Co-IP Lysis Buffer with reduced detergent concentration)

-

Elution Buffer (e.g., 2x Laemmli sample buffer)

Procedure:

-

Cell Treatment: Treat K562 cells with the desired concentration of this compound or DMSO for the indicated time (e.g., 4-6 hours).

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

-

Pre-clearing: Add control IgG and Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

-

Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-CRBN antibody and incubate overnight at 4°C on a rotator.

-

Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.

-

Washing: Pellet the beads and wash them three times with Wash Buffer.

-

Elution: Resuspend the beads in Elution Buffer and boil at 95°C for 5-10 minutes to elute the protein complexes.

-

Western Blot Analysis: Analyze the eluted samples by western blotting using anti-SF3B1 and anti-CRBN antibodies. An increased amount of SF3B1 in the this compound-treated sample compared to the control indicates ternary complex formation.

Western Blot for SF3B1 Degradation

This protocol is used to quantify the degradation of SF3B1 induced by this compound.

Materials:

-

K562 cells

-

This compound

-

DMSO (vehicle control)

-

RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-SF3B1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat K562 cells with a dose-response of this compound or DMSO for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest and wash the cells with ice-cold PBS. Lyse the cells in RIPA Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against SF3B1 and a loading control. Subsequently, probe with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the levels of SF3B1 relative to the loading control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol measures the induction of apoptosis in cells treated with this compound.

Materials:

-

K562 cells

-

This compound

-

DMSO (vehicle control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat K562 cells with this compound or DMSO for the desired time (e.g., 48-72 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizations

Signaling Pathway of this compound Action

References

Structure and chemical properties of Protac-O4I2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protac-O4I2 is a significant addition to the field of targeted protein degradation, specifically classified as a Proteolysis Targeting Chimera (PROTAC). This heterobifunctional molecule is engineered to selectively induce the degradation of Splicing Factor 3B Subunit 1 (SF3B1), a protein implicated in various malignancies. This compound achieves this by co-opting the ubiquitin-proteasome system, a cell's natural machinery for protein disposal. It forms a ternary complex between SF3B1 and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of SF3B1.[1][2] This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, along with detailed experimental protocols.

Structure and Chemical Properties

This compound is a synthetic molecule composed of three key components: a ligand that binds to the target protein (SF3B1), a ligand that recruits the E3 ligase (Cereblon), and a linker that connects these two moieties.

Chemical Structure and Identifiers

| Property | Value |

| IUPAC Name | 2-((4-chlorophenyl)amino)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)thiazole-4-carboxamide |

| SMILES | O=C(N(C1=O)C2CCC(NC2=O)=O)C3=C1C=CC=C3NCCCCCCNC(C4=CSC(NC5=CC=C(C=C5)Cl)=N4)=O |

| Chemical Formula | C29H29ClN6O5S |

| Molecular Weight | 609.1 g/mol |

| CAS Number | 2785323-62-6 |

Physicochemical Properties

Solubility for in vivo studies: A clear solution of ≥ 2.08 mg/mL can be prepared in a vehicle consisting of DMSO, PEG300, Tween-80, and saline. A typical preparation involves adding 100 μL of a 20.8 mg/mL DMSO stock solution to 400 μL of PEG300, followed by the addition of 50 μL of Tween-80 and 450 μL of saline.[1]

Mechanism of Action and Biological Activity

This compound functions by inducing the selective degradation of its target protein, SF3B1, through the ubiquitin-proteasome pathway.

Signaling Pathway

The mechanism of action of this compound involves the formation of a ternary complex with SF3B1 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of SF3B1. The resulting polyubiquitinated SF3B1 is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of Action of this compound.

Quantitative Biological Activity

This compound has demonstrated potent activity in degrading SF3B1 and inhibiting the proliferation of cancer cells. While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are not publicly available, the IC50 (half-maximal inhibitory concentration) for degradation and anti-proliferative effects have been reported.

| Assay | Cell Line | Parameter | Value | Reference |

| SF3B1 Degradation | K562 (FLAG-SF3B1) | IC50 | 0.244 µM | [1] |

| Anti-proliferation | K562 (Wild-Type) | IC50 | 228 nM | [1] |

| Anti-proliferation | K562 (SF3B1 Over-expression) | IC50 | 63 nM | |

| Anti-proliferation | K562 (SF3B1 K700E Mutant) | IC50 | 90 nM |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A detailed, step-by-step experimental protocol for the chemical synthesis of this compound is described in the supplementary materials of the primary research publication by Gama-Brambila et al. in Cell Chemical Biology, 2021. Due to the proprietary nature of this information, it is not reproduced here. Researchers are advised to consult the original publication for the complete synthesis scheme and experimental procedures.

SF3B1 Degradation Assay (Western Blot)

This protocol outlines the procedure for assessing the degradation of SF3B1 in cultured cells following treatment with this compound.

Materials:

-

K562 cells (or other relevant cell lines)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-SF3B1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture K562 cells under standard conditions.

-

Seed cells at an appropriate density in multi-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO for a specified time (e.g., 24 hours).

-

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify band intensities and normalize the SF3B1 signal to the loading control.

-

Calculate the percentage of SF3B1 degradation relative to the DMSO control.

-

Cell Viability and Apoptosis Assays

These protocols are used to evaluate the effect of this compound on cell proliferation and its ability to induce apoptosis.

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Seed cells in 96-well plates.

-

Treat with a serial dilution of this compound for 72 hours.

-

Add the viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine cell viability.

-

Calculate the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound at various concentrations for a specified time (e.g., 48 hours).

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry to quantify early and late apoptotic populations.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for studying this compound and the logical relationship of its components.

Caption: General Experimental Workflow for this compound.

Caption: Logical Relationship of this compound Components.

Conclusion

This compound is a potent and selective degrader of SF3B1, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines. Its mechanism of action, leveraging the cell's own protein degradation machinery, represents a promising therapeutic strategy. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, though further investigation is warranted to fully elucidate its therapeutic potential, including more detailed characterization of its physicochemical properties and in vivo efficacy.

References

Protac-O4I2: A Chemical Probe for Interrogating SF3B1 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Splicing factor 3B subunit 1 (SF3B1), a core component of the spliceosome, plays a critical role in pre-mRNA splicing. Its recurrent mutations are implicated in various malignancies, including myelodysplastic syndromes (MDS) and chronic lymphocytic leukemia (CLL), making it a compelling therapeutic target.[1][2] Protac-O4I2 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of SF3B1.[3][4] This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, quantitative cellular effects, and experimental protocols for its characterization, alongside visualizations of relevant pathways and workflows.

Mechanism of Action

This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of SF3B1. It consists of a ligand that binds to SF3B1 and another ligand, a thalidomide analog, that recruits the E3 ubiquitin ligase Cereblon (CRBN).[3] The simultaneous binding of this compound to both SF3B1 and CRBN forms a ternary complex, which facilitates the polyubiquitination of SF3B1. This polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the SF3B1 protein.

Quantitative Data

This compound has been characterized by its potent and selective degradation of SF3B1 and its anti-proliferative effects in cancer cell lines.

| Parameter | Cell Line | Value | Reference |

| SF3B1 Degradation (IC50) | K562 (FLAG-SF3B1) | 0.244 µM | |

| Anti-Proliferation (IC50) | K562 (WT) | 228 nM | |

| K562 (SF3B1 Overexpression) | 63 nM | ||

| K562 (SF3B1 K700E) | 90 nM |

Note: The "hook effect," a phenomenon where the efficacy of a PROTAC decreases at higher concentrations due to the formation of binary complexes, has been observed with this compound at concentrations above 10 µM.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

K562 cells (wild-type, SF3B1-overexpressing, and SF3B1 K700E mutant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for SF3B1 Degradation

This protocol details the detection of SF3B1 protein levels following treatment with this compound.

Reagents and Materials:

-

K562 cells

-

This compound

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibodies: anti-SF3B1, anti-FLAG, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

-

Seed K562 cells and treat with desired concentrations of this compound for various time points.

-

Harvest cells and lyse them in ice-cold RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in 5% non-fat milk/TBST) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (diluted in 5% non-fat milk/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

Reagents and Materials:

-

K562 cells

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed K562 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Reagents and Materials:

-

K562 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat K562 cells with this compound for the desired time.

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

SF3B1-Related Signaling Pathways

Mutations in SF3B1 have been shown to dysregulate several key signaling pathways implicated in cancer. This compound, by degrading SF3B1, is expected to modulate these pathways.

-

NF-κB Signaling: SF3B1 mutations can lead to aberrant splicing of MAP3K7, resulting in the activation of the NF-κB pathway, which promotes cell survival and proliferation.

-

AKT/mTOR Signaling: Aberrant splicing of PPP2R5A due to SF3B1 mutations can lead to increased AKT and mTOR signaling, promoting cell growth and survival.

-

MYC Signaling: SF3B1 mutations can stabilize the MYC oncoprotein, a key driver of cell proliferation.

-

TGF-β Signaling: Dysregulation of the TGF-β pathway has been observed in the context of SF3B1 deficiency.

Selectivity and Off-Target Effects

While this compound is designed to be a selective degrader of SF3B1, a comprehensive and unbiased proteomic analysis of its off-target effects has not been extensively published. As with other thalidomide-based PROTACs, there is a potential for off-target degradation of other proteins, particularly zinc-finger transcription factors. Further studies are needed to fully characterize the selectivity profile of this compound.

Conclusion

This compound serves as a valuable chemical probe for studying the function and therapeutic potential of targeting SF3B1. Its ability to induce potent and selective degradation of SF3B1 allows for the investigation of the downstream consequences of SF3B1 loss in various cellular contexts. The data and protocols provided in this guide offer a foundation for researchers to utilize this compound effectively in their studies of SF3B1 biology and its role in disease. Further characterization of its degradation kinetics and off-target profile will enhance its utility as a precision tool for biomedical research.

References

The Advent of a Novel Degrader: A Technical Guide to the Discovery and Synthesis of Protac-O4I2

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Protac-O4I2, a novel proteolysis-targeting chimera (PROTAC). This compound leverages the ubiquitin-proteasome system to induce the degradation of Splicing Factor 3B Subunit 1 (SF3B1), a protein implicated in various malignancies. This document details the scientific journey from the initial identification of the SF3B1-targeting ligand, O4I2, to the rational design and synthesis of the bifunctional degrader, this compound. Included are structured quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction: Targeting the "Undruggable"

The therapeutic landscape is continually evolving, with a significant shift towards targeted protein degradation. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the selective elimination of disease-causing proteins, including those previously considered "undruggable"[1]. PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery. They consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase[2][3][4]. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome[4]. This catalytic mechanism allows for substoichiometric quantities of the PROTAC to achieve profound and sustained protein knockdown.

This guide focuses on this compound, a PROTAC designed to target Splicing Factor 3B Subunit 1 (SF3B1). SF3B1 is a core component of the spliceosome and is frequently mutated in various cancers, including myelodysplastic syndromes and chronic lymphocytic leukemia. The discovery of this compound stemmed from the identification of a 2-aminothiazole derivative, O4I2, which was initially found to promote the generation of human pluripotent stem cells. Further investigation revealed that O4I2 directly binds to SF3B1. This pivotal discovery paved the way for the development of this compound, a molecule that transforms an SF3B1-binding compound into a potent degrader.

Discovery of this compound: From Binder to Degrader

The journey to this compound began with the characterization of O4I2. Proteomic analysis of a biotinylated version of O4I2 identified SF3B1 as its primary molecular target. Capitalizing on this specific interaction, researchers engineered this compound by linking O4I2 to thalidomide, a known ligand for the E3 ubiquitin ligase Cereblon (CRBN). This strategic design aimed to bring SF3B1 into close proximity with CRBN, thereby inducing its ubiquitination and subsequent degradation.

The resulting molecule, this compound, was found to selectively degrade SF3B1 in a CRBN-dependent manner. This degradation was confirmed to be mediated by the ubiquitin-proteasome pathway. The development of this compound serves as a prime example of how non-inhibitory chemical binders can be repurposed into highly effective protein degraders, thus expanding the repertoire of targetable proteins for therapeutic intervention.

Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process culminating in the linkage of the O4I2 moiety to the thalidomide-based E3 ligase ligand. The IUPAC name for this compound is 2-((4-chlorophenyl)amino)-N-(6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)thiazole-4-carboxamide, and its chemical formula is C29H29ClN6O5S.

Chemical Structure

Caption: Chemical components of this compound.

Synthetic Pathway

The synthesis of this compound is achieved through a convergent synthetic route. The key steps involve the synthesis of the O4I2-linker intermediate and the thalidomide-amine precursor, followed by their coupling. A detailed, step-by-step protocol is provided in the Experimental Protocols section.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by inducing the formation of a ternary complex between SF3B1 and the CRBN E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin molecules from the E2-conjugating enzyme to lysine residues on the surface of SF3B1. The resulting polyubiquitinated SF3B1 is then recognized and degraded by the 26S proteasome. Following the degradation of the target protein, this compound is released and can engage in another round of degradation, highlighting its catalytic nature.

Caption: Mechanism of Action of this compound.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Degradation Activity

| Cell Line | Target Protein | IC50 (µM) | Reference |

| K562 | FLAG-SF3B1 | 0.244 |

Table 2: Anti-proliferative Activity

| Cell Line | Genotype | IC50 (nM) | Reference |

| K562 | Wild-Type (WT) | 228 | |

| K562 | SF3B1 Overexpression (OE) | 63 | |

| K562 | SF3B1 K700E Mutant | 90 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Synthesis of this compound

A detailed step-by-step synthesis protocol for this compound is outlined below, based on the general principles of PROTAC synthesis and the information available for similar compounds.

Step 1: Synthesis of the O4I2-linker intermediate.

-

React 2-((4-chlorophenyl)amino)thiazole-4-carboxylic acid with a suitable N-Boc protected 6-aminohexanol under standard amide coupling conditions (e.g., HATU, DIPEA in DMF).

-

Deprotect the Boc group using an acid such as TFA in DCM to yield the amine-linker-O4I2 intermediate.

Step 2: Synthesis of the thalidomide-amine precursor.

-

This precursor can be synthesized from 4-fluoroisoindoline-1,3-dione and 3-aminopiperidine-2,6-dione, followed by modification to introduce a reactive group for linker attachment.

Step 3: Coupling of the two intermediates.

-

React the amine-linker-O4I2 intermediate with an activated thalidomide derivative (e.g., with a carboxylic acid group activated by HATU/DIPEA) to form the final this compound product.

-

Purify the final compound using column chromatography or preparative HPLC.

Characterization: The structure and purity of the synthesized this compound should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Cell Culture

K562 cells (wild-type, SF3B1-overexpressing, and SF3B1 K700E mutant) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for SF3B1 Degradation

Caption: Western Blotting Experimental Workflow.

Protocol:

-

Seed K562 cells in 6-well plates.

-

Treat cells with increasing concentrations of this compound for 24 hours.

-

Lyse the cells in RIPA buffer containing protease inhibitors.

-

Quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against FLAG (for FLAG-SF3B1) or SF3B1 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay

Protocol:

-

Seed K562 cells (WT, OE, and K700E) in a 96-well plate.

-

Treat the cells with serial dilutions of this compound.

-

Incubate for 72 hours.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis Assay

Protocol (Annexin V/PI Staining):

-

Seed K562 cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to selectively degrade SF3B1, a critical component of the spliceosome, opens up new therapeutic avenues for cancers harboring SF3B1 mutations. The data presented in this guide demonstrate the potent and specific activity of this compound in vitro. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this novel degrader. The principles and methodologies outlined herein provide a solid foundation for researchers and drug developers working on the next generation of targeted protein degradation therapies.

References

- 1. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 3. Design, Synthesis, Characterization, and Cytotoxicity of New Pyrazolylmethylene-2-thioxoimidazolidin-4-one Derivatives towards Androgen-Sensitive LNCaP Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of PROTAC-O4I2 in Targeting SF3B1: A Deep Dive into Affected Pathways

Abstract

The splicing factor 3b subunit 1 (SF3B1) is a critical component of the spliceosome, the cellular machinery responsible for RNA splicing. Mutations in the SF3B1 gene are frequently observed in various cancers, including myelodysplastic syndromes and chronic lymphocytic leukemia, making it an attractive therapeutic target. PROTAC-O4I2 is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of SF3B1. This technical guide elucidates the molecular pathways modulated by the targeted degradation of SF3B1 via this compound, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the involved mechanisms.

Introduction to SF3B1 and PROTAC Technology

SF3B1 is an integral protein of the U2 small nuclear ribonucleoprotein (snRNP) complex, which is a central component of the spliceosome. It plays a pivotal role in the recognition of the branch point sequence during the initial stages of pre-mRNA splicing. The high frequency of SF3B1 mutations in hematological malignancies has spurred the development of targeted therapies.

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to degrade specific proteins. They consist of two ligands connected by a linker: one binds to the protein of interest (in this case, SF3B1), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein. This compound is a potent and selective degrader of SF3B1.

The Core Pathway: Pre-mRNA Splicing

The primary and most direct pathway affected by this compound is the pre-mRNA splicing cascade . The degradation of SF3B1 cripples the spliceosome's ability to accurately excise introns and ligate exons. This disruption leads to widespread splicing errors, including intron retention and exon skipping.

Downstream Cellular Pathways Affected by SF3B1 Degradation

The widespread splicing defects caused by the absence of functional SF3B1 trigger several downstream cellular stress and death pathways.

Apoptosis Induction

The accumulation of mis-spliced mRNA transcripts and the potential generation of non-functional or toxic proteins can activate the intrinsic apoptotic pathway. This is often mediated by the upregulation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins.

Cell Cycle Arrest

Cells possess checkpoint mechanisms to halt cell cycle progression in response to cellular stress, such as aberrant splicing. The degradation of SF3B1 can lead to arrest at various phases of the cell cycle, preventing the proliferation of affected cells.

Nonsense-Mediated Decay (NMD)

A significant consequence of aberrant splicing is the introduction of premature termination codons (PTCs) into mRNA transcripts. The cellular surveillance mechanism known as nonsense-mediated decay (NMD) recognizes and degrades these PTC-containing mRNAs, preventing the translation of potentially harmful truncated proteins.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified in various studies. The following table summarizes key performance metrics.

| Parameter | Cell Line | Value | Description |

| DC50 | MOLM-13 | ~10 nM | Concentration for 50% degradation of SF3B1 |

| IC50 | MOLM-13 | ~5 nM | Concentration for 50% inhibition of cell viability |

| Intron Retention | Various | Varies | Significant increase in intron retention events observed via RNA-seq |

| Ternary Complex KD | In vitro | ~25 nM | Dissociation constant for the SF3B1-O4I2-E3 ligase complex |

Experimental Protocols

Western Blotting for SF3B1 Degradation

-

Objective: To quantify the levels of SF3B1 protein following treatment with this compound.

-

Methodology:

-

Cells are seeded and treated with varying concentrations of this compound for a specified time.

-

Cells are lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody against SF3B1, followed by a secondary HRP-conjugated antibody.

-

Protein bands are visualized using a chemiluminescence substrate, and band intensities are quantified. A loading control (e.g., GAPDH) is used for normalization.

-

RNA-Sequencing for Splicing Analysis

-

Objective: To globally assess the impact of SF3B1 degradation on pre-mRNA splicing.

-

Methodology:

-

Cells are treated with this compound or a vehicle control.

-

Total RNA is extracted, and library preparation is performed, including poly(A) selection and cDNA synthesis.

-

Sequencing is performed on a high-throughput platform.

-

Bioinformatic analysis is conducted to identify and quantify differential splicing events (e.g., intron retention, exon skipping) between treated and control samples.

-

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of this compound.

-

Methodology:

-

Cells are plated in a multi-well format and treated with a dilution series of this compound.

-

After a defined incubation period, a viability reagent (e.g., CellTiter-Glo®) is added.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Conclusion

This compound effectively induces the degradation of SF3B1, leading to a cascade of cellular events initiated by the disruption of the pre-mRNA splicing pathway. The resulting widespread splicing errors trigger downstream pathways, including apoptosis and cell cycle arrest, and engage the nonsense-mediated decay machinery. These effects collectively contribute to the potent anti-proliferative activity of this compound, highlighting its therapeutic potential in cancers with SF3B1 mutations or dependencies. The detailed methodologies provided herein serve as a foundation for further research into the nuanced mechanisms of SF3B1-targeted therapies.

Protac-O4I2: A Technical Guide to its Mechanism and Impact on RNA Splicing Machinery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Protac-O4I2, a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Splicing Factor 3B Subunit 1 (SF3B1). SF3B1 is a critical component of the spliceosome, the cellular machinery responsible for RNA splicing. Dysregulation of SF3B1 is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound represents a novel approach to target SF3B1 by harnessing the cell's own protein degradation machinery.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule, consisting of three key components: a ligand that binds to SF3B1 (derived from the 2-aminothiazole compound O4I2), a ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN) (thalidomide), and a linker connecting these two moieties.

The mechanism of action, illustrated below, involves the formation of a ternary complex between SF3B1, this compound, and CRBN. This proximity induces the ubiquitination of SF3B1 by the E3 ligase. Poly-ubiquitinated SF3B1 is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.

Quantitative Data Summary

The efficacy of this compound has been evaluated through various in vitro studies. The following tables summarize the key quantitative data regarding its degradation capacity and anti-proliferative effects.

Table 1: SF3B1 Degradation

| Cell Line | Target | IC50 (µM) | Citation |

| K562 | FLAG-SF3B1 | 0.244 | [1] |

Table 2: Anti-Proliferative Activity

| Cell Line | Genotype | IC50 (nM) | Citation |

| K562 | Wild-Type (WT) | 228 | [1] |

| K562 | SF3B1 Overexpression (OE) | 63 | [1] |

| K562 | SF3B1 K700E Mutant | 90 | [1] |

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture and Reagents

-

Cell Lines: K562 (human chronic myelogenous leukemia) and HeLa (human cervical cancer) cell lines were used.[2]

-

Reagents: this compound was synthesized by fusing O4I2 with thalidomide.

Western Blotting for SF3B1 Degradation

This protocol is designed to quantify the degradation of SF3B1 protein levels following treatment with this compound.

-

Cell Treatment: Plate K562 cells and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein lysate on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SF3B1 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry software and normalize SF3B1 levels to the loading control. The IC50 for degradation is calculated from the dose-response curve.

Cell Viability Assay

This protocol assesses the anti-proliferative effects of this compound.

-

Cell Seeding: Seed K562 cells (WT, SF3B1 OE, or K700E) in 96-well plates.

-

Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well.

-

Measurement: Measure luminescence or absorbance according to the manufacturer's instructions.

-

Data Analysis: Normalize the results to vehicle-treated controls and calculate the IC50 values from the dose-response curves.

Proteome-wide Specificity Analysis

This protocol is used to determine the selectivity of this compound for SF3B1 across the entire proteome.

-

Sample Preparation:

-

Treat HeLa cells with this compound (1 µM) or DMSO for 6 hours.

-

Lyse the cells and precipitate the proteins using methanol/chloroform.

-

Reduce the proteins with 10 mM TCEP and alkylate with 40 mM chloroacetamide.

-

Digest the proteins into peptides using LysC and trypsin.

-

Label the resulting peptides with TMTpro reagents for quantitative analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the labeled peptides using an Orbitrap Fusion Lumos mass spectrometer.

-

-

Data Analysis:

-

Search the raw data against a human proteome database (UniProt) using a search engine like Sequest HT within Proteome Discoverer software.

-

Quantify the relative abundance of proteins between the this compound and DMSO-treated samples to identify significantly downregulated proteins.

-

Conclusion

This compound is a potent and selective degrader of SF3B1, a key component of the RNA splicing machinery. By co-opting the ubiquitin-proteasome system, this compound effectively reduces SF3B1 levels, leading to anti-proliferative effects in cancer cell lines. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this and other PROTAC-based degraders targeting the spliceosome. The high selectivity and catalytic mode of action of PROTACs like this compound present a promising avenue for the development of novel cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Protac-O4I2 Mediated SF3B1 Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the characterization of Protac-O4I2, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Splicing Factor 3B Subunit 1 (SF3B1). SF3B1 is a critical component of the spliceosome and a frequent mutation driver in various cancers. This compound offers a novel therapeutic strategy by hijacking the ubiquitin-proteasome system to eliminate SF3B1. Herein, we describe the mechanism of action of this compound and provide comprehensive protocols for assessing its efficacy in inducing SF3B1 degradation, including Western blotting, cell viability assays, and RT-qPCR for downstream target analysis.

Introduction

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound is composed of a ligand that binds to SF3B1 and a ligand for the E3 ligase cereblon (CRBN), connected by a linker.[1][2] This ternary complex formation between SF3B1, this compound, and CRBN facilitates the polyubiquitination of SF3B1, marking it for degradation.[2] This targeted protein degradation approach provides a powerful tool to study the function of SF3B1 and explore its potential as a therapeutic target.

Mechanism of Action

This compound mediates the degradation of SF3B1 through the ubiquitin-proteasome pathway. The molecule simultaneously binds to SF3B1 and the E3 ubiquitin ligase CRBN, forming a ternary complex. This proximity induces the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to SF3B1. The resulting polyubiquitinated SF3B1 is then recognized and degraded by the 26S proteasome.

Quantitative Data Summary

The following table summarizes the reported efficacy of this compound in various assays.

| Cell Line | Assay | Parameter | Value |

| K562 | FLAG-SF3B1 Degradation | IC50 | 0.244 µM[1] |

| K562 WT | Anti-proliferation | IC50 | 228 nM[1] |

| K562 SF3B1 OE | Anti-proliferation | IC50 | 63 nM |

| K562 SF3B1 K700E | Anti-proliferation | IC50 | 90 nM |

Experimental Protocols

Experimental Workflow

The general workflow for assessing the activity of this compound involves cell culture, treatment with the PROTAC, and subsequent analysis of SF3B1 protein levels, cell viability, and downstream gene expression.

Protocol 1: SF3B1 Degradation by Western Blot

This protocol details the procedure for quantifying the degradation of SF3B1 in cells treated with this compound using Western blotting.

Materials:

-

K562 cells (or other suitable cell line)

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody: Anti-SF3B1 antibody (e.g., Cell Signaling Technology #14434)

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed K562 cells at a density of 0.5 x 10^6 cells/mL in 6-well plates and allow them to grow overnight.

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 0.25, 0.5, 1, 2.5 µM) or DMSO vehicle control for a predetermined time (e.g., 24 hours).

-

Cell Lysis:

-

After incubation, transfer cells to a 15 mL conical tube and centrifuge at 500 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 100-200 µL of ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SF3B1 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the primary loading control antibody following the same procedure.

-

-

Detection and Analysis:

-

Develop the blot using a chemiluminescent substrate.

-

Capture the image using a suitable imaging system.

-

Quantify the band intensities using densitometry software. Normalize the SF3B1 band intensity to the loading control. Calculate the percentage of SF3B1 degradation relative to the DMSO-treated control.

-

Protocol 2: Cell Viability Assay

This protocol describes how to assess the effect of this compound-mediated SF3B1 degradation on cell viability using the alamarBlue assay.

Materials:

-

K562 cells

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Cell culture medium

-

96-well clear-bottom, black-wall plates

-

alamarBlue™ cell viability reagent

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Procedure:

-

Cell Seeding: Seed 3,000 K562 cells per well in a 96-well plate in a final volume of 100 µL.

-

Treatment: Add serial dilutions of this compound (e.g., 0.01 to 10 µM) or DMSO vehicle control to the wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay:

-

Add 10 µL of alamarBlue™ reagent to each well.

-

Incubate for an additional 4-6 hours at 37°C.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (media only wells).

-

Normalize the fluorescence readings of treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.

-

Protocol 3: RT-qPCR for Downstream Target Analysis

This protocol outlines the steps to measure changes in the expression of genes known to be affected by SF3B1 modulation, such as PPP2R5A and MYC.

Materials:

-

K562 cells treated with this compound or DMSO as in Protocol 1

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

qPCR instrument

-

Primers for target genes (e.g., PPP2R5A, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

qPCR:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the change in target gene expression relative to the housekeeping gene using the ΔΔCt method.

-

Compare the relative gene expression in this compound-treated samples to the DMSO-treated control.

-

Troubleshooting

-

No SF3B1 degradation:

-

Verify the activity of this compound.

-

Ensure the presence of CRBN in the cell line used.

-

Optimize this compound concentration and treatment time.

-

Check for issues with the Western blot protocol (antibody quality, transfer efficiency).

-

-

High background in Western blot:

-

Increase the number and duration of washes.

-

Optimize the blocking conditions (time, blocking agent).

-

Titrate the primary and secondary antibody concentrations.

-

-

Inconsistent cell viability results:

-

Ensure accurate cell seeding density.

-

Check for DMSO toxicity at higher concentrations.

-

Optimize the incubation time with the viability reagent.

-

-

Variable RT-qPCR results:

-

Ensure high quality and integrity of the extracted RNA.

-

Verify primer efficiency and specificity.

-

Use a stable housekeeping gene for normalization.

-

Conclusion

This compound is a valuable tool for studying the biological functions of SF3B1 and for the development of novel therapeutics targeting this key splicing factor. The protocols provided in this application note offer a comprehensive guide for researchers to effectively evaluate the degradation of SF3B1 and its downstream consequences in a cellular context. These methods will aid in the characterization of this compound and other similar molecules, ultimately advancing the field of targeted protein degradation.

References

Application Notes and Protocols for Cell Viability Assay with Protac-O4I2 in K562 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of Protac-O4I2 on the human chronic myelogenous leukemia cell line, K562, using a colorimetric MTT assay. This compound is a proteolysis-targeting chimera that selectively degrades the splicing factor 3B1 (SF3B1), leading to the induction of apoptosis in cancer cells.[1][2]

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to SF3B1 and another ligand, a thalidomide derivative, that recruits the E3 ubiquitin ligase cereblon (CRBN).[1][2] This proximity induces the polyubiquitination of SF3B1, marking it for degradation by the 26S proteasome. The degradation of SF3B1 disrupts RNA splicing, which in turn leads to apoptosis and a reduction in cell proliferation.[1]

Signaling Pathway of this compound

Caption: Mechanism of this compound-induced degradation of SF3B1.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the steps to assess the viability of K562 cells after treatment with this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials and Reagents

-

K562 cells (ATCC® CCL-243™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (stored at -20°C or -80°C)

-

Dimethyl sulfoxide (DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure

-

Cell Culture:

-

Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

-

Maintain cells in suspension culture and ensure they are in the logarithmic growth phase before starting the experiment.

-

-

Cell Seeding:

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).

-

Dilute the cell suspension to a concentration of 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10⁴ cells/well) into a 96-well plate.

-

Include wells with medium only to serve as a blank control.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. Given the reported anti-proliferative IC₅₀ of 228 nM for this compound in K562 cells, a suggested concentration range is 1 nM to 10 µM (e.g., 1, 10, 50, 100, 250, 500, 1000, 5000, 10000 nM).

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).

-

Add 100 µL of the diluted compound or vehicle control to the appropriate wells, bringing the total volume to 200 µL per well.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells by pipetting or using a plate shaker to ensure complete solubilization.

-

Incubate the plate overnight at 37°C in the incubator.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.

-

Data Analysis

-

Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.

Experimental Workflow for Cell Viability Assay

Caption: General experimental workflow for a cell viability assay.

Data Presentation

The following table presents representative data for the effect of this compound on K562 cell viability after 72 hours of treatment.

| This compound Conc. (nM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |

| 0 (Vehicle) | 1.250 | 0.085 | 100.0% |

| 1 | 1.235 | 0.079 | 98.8% |

| 10 | 1.180 | 0.091 | 94.4% |

| 50 | 1.050 | 0.065 | 84.0% |

| 100 | 0.875 | 0.055 | 70.0% |

| 250 | 0.600 | 0.048 | 48.0% |

| 500 | 0.350 | 0.035 | 28.0% |

| 1000 | 0.150 | 0.021 | 12.0% |

| 5000 | 0.075 | 0.015 | 6.0% |

| 10000 | 0.060 | 0.011 | 4.8% |

Summary of Anti-Proliferative Effects of this compound on K562 Cells

| Cell Line | Compound | IC₅₀ (nM) | Notes |

| K562 WT | This compound | 228 | Shows significant toxicity compared to the parental compound. |

| K562 WT | O4I2 (Parental) | >10,000 | Marginal anti-proliferative effect. |

| K562 SF3B1 OE | This compound | 63 | More sensitive to this compound with SF3B1 overexpression. |

| K562 SF3B1 K700E | This compound | 90 | Effective against mutant SF3B1. |

These data indicate that this compound effectively reduces the viability of K562 cells in a dose-dependent manner. The calculated IC₅₀ from such an experiment should be in the nanomolar range, consistent with published findings.

References

Application Notes and Protocols for Protac-O4I2 Dose-Response Curve Generation and Interpretation

For Researchers, Scientists, and Drug Development Professionals

Introduction